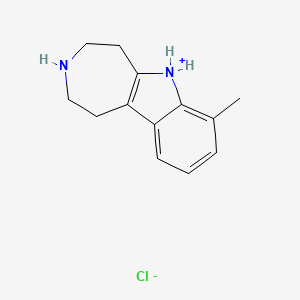

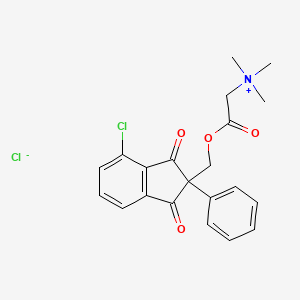

(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DDO-6600 is a targeted covalent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the maturation and activation of a large number of oncogenic client proteins. This compound has shown significant antitumor activity by disrupting the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of kinase client proteins and promoting apoptosis in tumor cells .

Métodos De Preparación

The synthesis of DDO-6600 involves several steps:

Phenylamine Reaction: Phenylamine is reacted with acetic acid at room temperature for 2 hours to yield an intermediate product with an 88% yield.

POCl3 Reaction: The intermediate is then reacted with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 70°C for 6 hours, resulting in a 70% yield.

Malonic Acid Reaction: The product is further reacted with malonic acid, piperidine, and pyridine at 100°C for 12 hours, yielding 67%.

Piperidine-2-carboxamide Reaction: The compound is then reacted with piperidine-2-carboxamide, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), and diisopropylethylamine (DIPEA) in DMF at room temperature overnight, yielding 50%.

Análisis De Reacciones Químicas

DDO-6600 primarily undergoes covalent modification reactions. It covalently binds to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This covalent modification disrupts the interaction between Hsp90 and Cdc37, leading to the degradation of kinase client proteins. The major products formed from these reactions include degraded kinase proteins and apoptotic tumor cells .

Aplicaciones Científicas De Investigación

DDO-6600 has several scientific research applications:

Cancer Research: It has shown significant antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. .

Molecular Chaperone Studies: DDO-6600 provides insights into the functions of Hsp90 and its role in the maturation of oncogenic client proteins.

Drug Development: The compound’s ability to disrupt Hsp90-Cdc37 interactions and degrade kinase client proteins makes it a potential candidate for developing new anticancer drugs.

Mecanismo De Acción

DDO-6600 exerts its effects by covalently binding to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This binding disrupts the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of kinase client proteins. The degradation of these proteins promotes apoptosis and inhibits the motility of tumor cells. The molecular targets involved in this mechanism include Hsp90, Cdc37, and various kinase client proteins .

Comparación Con Compuestos Similares

DDO-6600 is unique in its ability to covalently modify Hsp90 and disrupt its interaction with Cdc37. Similar compounds include:

AT-13387: Another Hsp90 inhibitor that targets the ATPase activity of Hsp90 but does not covalently bind to it.

Ganetespib: A non-covalent Hsp90 inhibitor that also targets the ATPase activity of Hsp90.

17-AAG: An Hsp90 inhibitor that binds to the N-terminal domain of Hsp90 and inhibits its ATPase activity.

DDO-6600’s covalent binding to the C-terminal domain of Hsp90 and its ability to disrupt Hsp90-Cdc37 interactions make it a unique and promising compound for cancer therapy .

Propiedades

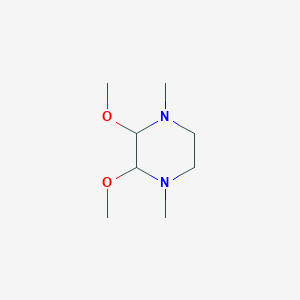

Fórmula molecular |

C26H28N4O2 |

|---|---|

Peso molecular |

428.5 g/mol |

Nombre IUPAC |

1-[(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]piperidine-2-carboxamide |

InChI |

InChI=1S/C26H28N4O2/c1-18-11-12-20(16-19(18)2)25-21(17-30(28-25)22-8-4-3-5-9-22)13-14-24(31)29-15-7-6-10-23(29)26(27)32/h3-5,8-9,11-14,16-17,23H,6-7,10,15H2,1-2H3,(H2,27,32)/b14-13+ |

Clave InChI |

SKDKPKFZKHHGCG-BUHFOSPRSA-N |

SMILES isomérico |

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C |

SMILES canónico |

CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

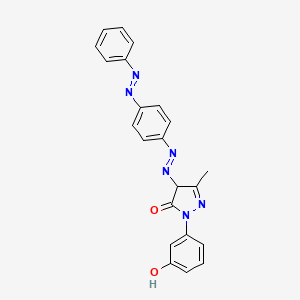

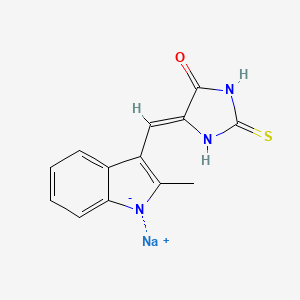

![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)

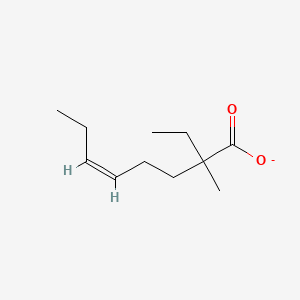

![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)